1-Bromo-3-methylpentan-2-one
Overview
Description
1-Bromo-3-methylpentan-2-one is an organic compound with the molecular formula C6H11BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the second carbon of a pentanone chain. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research .
Preparation Methods
1-Bromo-3-methylpentan-2-one can be synthesized through several methods:
Halogenation of Ketones: One common method involves the bromination of 3-methylpentan-2-one using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Industrial Production: Industrially, this compound can be produced by the bromination of 3-methylpentan-2-one in large-scale reactors, often using bromine or hydrobromic acid (HBr) as the brominating agents.
Chemical Reactions Analysis
1-Bromo-3-methylpentan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of substituted products.
Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the reducing agent used.
Grignard Reaction: this compound can react with Grignard reagents (RMgX) to form tertiary alcohols.
Scientific Research Applications
1-Bromo-3-methylpentan-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic chemistry.
Pharmaceutical Development: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its brominated structure allows for selective interactions with biological targets.
Chemical Transformations: This compound is employed as a reagent in various chemical transformations, including the synthesis of complex molecules and the modification of existing compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methylpentan-2-one depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, involving the transfer of hydride ions. The compound’s reactivity is influenced by the presence of the bromine atom and the carbonyl group, which dictate its interactions with other molecules .
Comparison with Similar Compounds
1-Bromo-3-methylpentan-2-one can be compared with other brominated ketones, such as:
1-Bromo-2-methylpentan-2-one: Similar in structure but with the bromine atom attached to a different carbon. This difference in structure can lead to variations in reactivity and applications.
3-Bromo-3-methylpentane: A brominated alkane with a similar carbon chain but lacking the carbonyl group.
This compound’s unique structure, characterized by the presence of both a bromine atom and a carbonyl group, makes it a versatile compound in organic synthesis and pharmaceutical research. Its reactivity and applications distinguish it from other similar compounds, highlighting its importance in various scientific fields.
Properties
IUPAC Name |
1-bromo-3-methylpentan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYNRQLIDYPZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309360 | |
Record name | 1-Bromo-3-methyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79932-23-3 | |
Record name | 1-Bromo-3-methyl-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79932-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-methyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-methylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.